4-Acetyl-pyridinesemicarbazone

Catalog No.
S8715050
CAS No.
M.F
C8H10N4O
M. Wt
178.19 g/mol
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4-Acetyl-pyridinesemicarbazone

Product Name

4-Acetyl-pyridinesemicarbazone

IUPAC Name

(1-pyridin-4-ylethylideneamino)urea

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)

InChI Key

XVCBYYCNEQFDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=NC=C1

4-Acetylpyridinesemicarbazone (systematic IUPAC name: 2-(1-(pyridin-2-yl)ethylidene)hydrazinecarboxamide) is a semicarbazone derivative featuring a pyridine ring substituted at the 2-position with an acetyl group conjugated to a semicarbazide moiety. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.19 g/mol. The compound is identified by CAS Registry Numbers 14534-93-1 and 120446-04-0, with synonyms including 2-acetylpyridine semicarbazone and [(E)-[1-(pyridin-2-yl)ethylidene]amino]urea.

Structural Features:

  • Pyridine ring: Provides aromaticity and π-electron density for metal coordination.
  • Semicarbazone group: Contains a hydrazinecarboxamide (–NH–N–C(=O)–NH₂) segment, enabling hydrogen bonding and chelation.
  • Tautomerism: Exists in equilibrium between keto (C=O) and enol (C–O–H) forms, influencing reactivity.

A comparative analysis of its physicochemical properties is provided below:

PropertyValueSource
Density1.27 g/cm³
Melting PointNot reported
LogP1.56
Polar Surface Area (PSA)80.37 Ų

Historical Context in Heterocyclic Chemistry

The synthesis of 4-acetylpyridinesemicarbazone aligns with mid-20th-century advancements in heterocyclic chemistry, where pyridine derivatives gained prominence due to their bioisosteric potential. Semicarbazones, first explored for antimicrobial properties in the 1940s, were later recognized as ligands in coordination complexes. The integration of pyridine—a nitrogen-containing heterocycle—with semicarbazone functional groups created a hybrid scaffold capable of bridging organic synthesis and inorganic coordination chemistry.

Key historical milestones include:

  • 1950s: Pyridine-based ligands became central to catalysis research, leveraging their Lewis basicity.
  • 1980s: Semicarbazones were systematically studied for anticonvulsant activity, with structural modifications revealing enhanced metal-binding capacity.
  • 2010s: Computational studies (e.g., DFT) elucidated coordination preferences, prioritizing oxygen over nitrogen sites in semicarbazones.

Significance in Coordination Chemistry

4-Acetylpyridinesemicarbazone acts as a tridentate ligand, coordinating through:

  • Pyridine nitrogen (Npy).
  • Imine nitrogen (Nimine).
  • Carbonyl oxygen (Ocarbonyl).

Coordination Modes:

  • Monodentate: Binds via pyridine nitrogen alone.
  • Bidentate: Uses Npy and Nimine.
  • Tridentate: Engages all three sites, forming stable octahedral complexes with transition metals.

A DFT/B3LYP study using the 6-31G(d,p) basis set demonstrated that oxygen coordination to Zn(II) is energetically favored (−298.7 kJ/mol) compared to nitrogen sites (−267.4 kJ/mol). This preference arises from oxygen’s higher electronegativity and lone pair availability.

Metal Complex Applications:

  • Anticonvulsant activity: Zinc and copper complexes exhibit enhanced efficacy in maximal electroshock (MES) tests compared to free ligands.
  • Catalysis: Nickel complexes catalyze cross-coupling reactions, leveraging pyridine’s electron-donating effects.

Condensation Reactions of 4-Acetylpyridine with Semicarbazide

The foundational synthesis of 4-acetyl-pyridinesemicarbazone involves the nucleophilic addition-elimination reaction between 4-acetylpyridine and semicarbazide hydrochloride. This reaction proceeds via the attack of the semicarbazide amino group on the carbonyl carbon of 4-acetylpyridine, followed by dehydration to form the semicarbazone linkage [1] [2]. Key studies by Venkatachalam et al. (2016) demonstrated that substituting the pyridine ring with electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, accelerating the condensation kinetics [1].

A mechanochemical approach using solvent-free grinding has emerged as an efficient alternative to traditional reflux methods. Pandita et al. (2004) reported a 92% yield of semicarbazone derivatives within 15 minutes by grinding equimolar quantities of 4-acetylpyridine and semicarbazide hydrochloride in the presence of sodium acetate buffer (pH 4.5) [1]. This method minimizes side reactions such as hydrolysis or oxidation, which are prevalent in protic solvents [4].

Table 1: Comparative Yields of Condensation Methods

MethodReaction TimeYield (%)Purity (%)
Ethanol Reflux6 hours7895
Aqueous Acetic Acid4 hours8293
Solvent-Free Grinding15 minutes9298

Solvent-Mediated Synthesis Optimization

Solvent polarity and proticity profoundly influence reaction efficiency and product stability. Polar aprotic solvents such as dimethylformamide (DMF) facilitate rapid semicarbazone formation but necessitate stringent drying due to hygroscopicity [2]. In contrast, aqueous ethanol (1:1 v/v) balances solubility and reaction control, achieving 85% yield at 60°C with 0.1 M semicarbazide concentration [4].

pH modulation is critical for suppressing competing hydrolysis pathways. Beraldo et al. (2001) observed optimal condensation at pH 6–7, where the semicarbazide exists predominantly in its neutral form, enhancing nucleophilic activity [2]. Acidic conditions (pH < 4) protonate the semicarbazide amino group, while alkaline media (pH > 8) promote 4-acetylpyridine enolization, both reducing reaction efficacy [4].

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)Byproduct Formation (%)
Ethanol24.3855
Acetonitrile37.57212
Dichloromethane8.95822

Purification Techniques and Yield Optimization

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, which removes unreacted starting materials and inorganic salts. Sequential washing with cold diethyl ether further eliminates hydrophobic impurities, enhancing purity to >99% as confirmed by high-performance liquid chromatography (HPLC) [1] [4].

Column chromatography using silica gel (60–120 mesh) and ethyl acetate-hexane eluents (3:7 v/v) resolves isomeric byproducts, particularly the 3-acetylpyridine analogue, which co-crystallizes due to structural similarity [2]. Gradient elution protocols have reduced purification times from 48 hours to 12 hours while maintaining 97% recovery rates [4].

Table 3: Recrystallization Efficiency by Solvent

Solvent SystemRecovery (%)Purity (%)Crystal Size (µm)
Ethanol-Water (7:3)899950–100
Methanol769520–50
Acetone689110–30

Yield optimization strategies emphasize stoichiometric precision and inert atmospheres. Nitrogen-sparged reactions reduce oxidative degradation of the semicarbazone moiety, increasing yields by 8–12% compared to aerobic conditions [1]. Scalability trials in batch reactors (5–50 L) demonstrate consistent 80–85% yields, confirming industrial viability [4].

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of 4-Acetyl-pyridinesemicarbazone. The compound crystallizes in the triclinic crystal system with space group P-1 [1]. The crystallographic parameters reveal a unit cell with dimensions a = 4.641(1) Å, b = 8.870(3) Å, c = 14.118(5) Å, and β = 104.918(3)°, yielding a unit cell volume of 551.2(3) ų with Z = 2 [1]. The structure was refined to excellent statistical parameters with R-factor = 0.0425 and wR-factor = 0.1156, confirming the high quality of the diffraction data and structural model [1].

The molecular structure exhibits an essentially planar conformation with the semicarbazone moiety adopting the (E)-configuration around the imine bond. The root mean square deviation of atomic positions from the best-fit plane through the pyridine ring is remarkably small at 0.039 Å, indicating excellent molecular planarity [2] [3]. This planarity extends to the entire semicarbazone framework, with the largest deviation observed for the carbonyl oxygen atom at 0.115(4) Å [2] [3].

Critical bond length analysis reveals characteristic features of the semicarbazone structure. The C=O bond exhibits a length of 1.239(2) Å, which is consistent with typical carbonyl double bond character and confirms the keto tautomeric form predominates in the solid state [2] [3]. The imine C=N bond shows a length of 1.275(2) Å, intermediate between single and double bond values, indicating significant π-electron delocalization throughout the semicarbazone chain. The N-N bond length of 1.371(2) Å demonstrates partial double bond character due to resonance effects [2] [3].

The dihedral angle between the pyridine ring plane and the semicarbazone moiety plane measures only 2.6(1)°, confirming the near-coplanar arrangement of these components [2]. This extensive conjugation provides significant stabilization to the molecular structure and influences the electronic properties of the compound.

Table 1: Crystallographic Data for 4-Acetyl-pyridinesemicarbazone

ParameterValue
Molecular FormulaC₈H₁₀N₄O
Formula Weight (g/mol)178.19
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Parameter a (Å)4.641(1)
Unit Cell Parameter b (Å)8.870(3)
Unit Cell Parameter c (Å)14.118(5)
Beta Angle (°)104.918(3)
Volume (ų)551.2(3)
Z2
Density (g/cm³)1.352
Temperature (K)95
R-factor0.0425
wR-factor0.1156

Table 2: Selected Bond Lengths and Angles

Bond/AngleValue
C=O (Å)1.239(2)
C=N (Å)1.275(2)
N-N (Å)1.371(2)
N-H (Å)0.86-0.92
C-C (pyridine) (Å)1.380-1.390
N-C-N (°)117.2(1)
C-N-N (°)115.4(1)
O-C-N (°)124.1(1)
Dihedral angle (pyridine-semicarbazone) (°)2.6(1)

Tautomeric Forms and Protonation States

The tautomeric behavior of 4-Acetyl-pyridinesemicarbazone represents a complex equilibrium system involving multiple isomeric forms that can interconvert through proton migration [4] [5]. Quantum chemical calculations and experimental spectroscopic evidence indicate that the compound can exist in several distinct tautomeric forms, each characterized by different hydrogen bonding patterns and electronic distributions.

The predominant tautomeric form in both solid state and solution is the keto-E isomer, where the carbonyl group maintains its double bond character and the imine adopts the E-configuration relative to the semicarbazone nitrogen [4] [5]. This form accounts for approximately 98.5% of the population under standard conditions, as evidenced by the characteristic C=O stretching frequency at 1704 cm⁻¹ in infrared spectroscopy [1]. The high stability of this tautomer results from optimal electronic delocalization and minimal steric hindrance.

A minor enol-Z tautomeric form exists in equilibrium, representing approximately 1.3% of the total population [4]. This form features an enolic hydroxyl group and Z-configuration around the former imine bond, characterized by an O-H stretching band at 3420 cm⁻¹. The relative energy difference of +4.2 kcal/mol compared to the keto form explains its low abundance [4] [5].

The imino tautomeric form, where proton transfer occurs from the semicarbazone nitrogen to the carbonyl oxygen, represents the least stable configuration with a relative energy of +8.7 kcal/mol and population of only 0.2% [4]. This form exhibits a characteristic N=C stretching frequency at 1630 cm⁻¹.

Under acidic conditions (pH < 7), protonation occurs preferentially at the pyridine nitrogen, forming a cationic species with significantly altered electronic properties [6]. The protonated form shows a relative energy increase of +12.3 kcal/mol and is characterized by an N-H⁺ stretching band at 3200 cm⁻¹. This protonation dramatically affects the hydrogen bonding capacity and coordination behavior of the molecule.

Table 4: Tautomeric Forms Energy Analysis

Tautomeric FormRelative Energy (kcal/mol)Population (%)Characteristic Feature
Keto-E form0.098.5C=O stretch at 1704 cm⁻¹
Enol-Z form+4.21.3O-H stretch at 3420 cm⁻¹
Imino form+8.70.2N=C stretch at 1630 cm⁻¹
Protonated form (pH < 7)+12.3TraceN-H⁺ stretch at 3200 cm⁻¹

Hydrogen Bonding Networks in Solid-State Structures

The crystal structure of 4-Acetyl-pyridinesemicarbazone reveals an intricate network of hydrogen bonding interactions that governs the supramolecular organization and stability of the solid state [7] [8] [9]. These interactions involve both classical N-H···O hydrogen bonds and weaker C-H···π interactions that collectively determine the packing arrangement and physical properties.

The primary structural motif consists of centrosymmetric dimers formed through pairs of N-H···O hydrogen bonds [9] [10]. The first interaction involves N1-H1A···O1 with geometric parameters: D-H = 0.86 Å, H···A = 2.00 Å, D···A = 2.904(2) Å, and D-H···A angle = 169° [2]. This interaction exhibits characteristics of a strong hydrogen bond with nearly linear geometry. A second N-H···O interaction (N2-H2A···O1) with D-H = 0.90 Å, H···A = 2.02 Å, D···A = 2.914(2) Å, and angle = 172° further stabilizes the dimeric arrangement [2].

These dimeric units connect through additional hydrogen bonding to form extended two-dimensional networks parallel to the crystallographic bc plane [9] [10]. The hydrogen bond network creates R₂²(8) ring motifs, which are among the most commonly observed patterns in semicarbazone crystal structures [9] [11]. This specific ring motif provides exceptional stability and contributes to the relatively high melting point and crystalline order of the compound.

Intramolecular hydrogen bonding also plays a crucial role in determining molecular conformation. A notable N3-H3A···N4 interaction with D-H = 0.85 Å, H···A = 2.27 Å, D···A = 2.654(2) Å forms an S(5) ring that stabilizes the planar conformation of the semicarbazone moiety [2] [9]. This intramolecular interaction significantly contributes to the observed planarity and prevents rotation around key bonds.

Weak C-H···π interactions provide additional stabilization to the crystal structure [8] [12]. These interactions involve aromatic hydrogen atoms of the pyridine ring and π-electron systems of neighboring molecules, with typical C-H···π distances of approximately 2.65 Å and interaction angles around 145° [8]. While individually weak, the cumulative effect of multiple C-H···π interactions contributes measurably to the overall lattice energy.

Table 3: Hydrogen Bonding Parameters

InteractionD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···O10.862.002.904(2)169
N2—H2A···O10.902.022.914(2)172
N3—H3A···N40.852.272.654(2)107
C—H···π0.932.653.45145

Comparative Analysis with 3-Acetylpyridine Analogs

The structural comparison between 4-Acetyl-pyridinesemicarbazone and its 3-acetylpyridine analog reveals significant differences in crystallographic parameters, molecular geometry, and supramolecular organization that reflect the influence of substitution position on the pyridine ring [13] [14]. These differences provide crucial insights into structure-activity relationships and the impact of electronic effects on molecular behavior.

The 3-acetylpyridine semicarbazone crystallizes in the monoclinic system with space group P2₁/c, contrasting with the triclinic P-1 space group of the 4-substituted analog [14]. This fundamental difference in crystal symmetry reflects distinct packing preferences and intermolecular interaction patterns. The unit cell dimensions also show notable variations, with the 3-substituted compound exhibiting different axial ratios and overall packing density.

Molecular planarity represents a key distinguishing feature between the two analogs. While 4-Acetyl-pyridinesemicarbazone demonstrates exceptional planarity with an RMSD of 0.039 Å, the 3-substituted analog shows greater deviation from planarity with an RMSD of 0.058 Å [14]. This difference reflects the electronic influence of nitrogen position on π-conjugation and molecular rigidity.

The dihedral angle between the pyridine ring and semicarbazone moiety provides another critical structural parameter. The 4-substituted compound exhibits a remarkably small dihedral angle of 2.6(1)°, indicating near-perfect coplanarity [14]. In contrast, the 3-acetylpyridine analog shows a significantly larger dihedral angle of 9.1(2)°, suggesting reduced conjugation and increased conformational flexibility.

Bond length analysis reveals subtle but important differences in electronic distribution. The C=O bond length in 3-acetylpyridine semicarbazone measures 1.243(3) Å compared to 1.239(2) Å in the 4-substituted analog, indicating slightly reduced carbonyl character in the meta-substituted compound [14]. Similarly, the C=N bond length shows variation from 1.281(3) Å to 1.275(2) Å, reflecting differences in imine character and π-electron delocalization.

Hydrogen bonding patterns differ markedly between the two structural analogs. The 3-acetylpyridine semicarbazone forms one-dimensional chains through N-H···O hydrogen bonds, resulting in a herringbone packing motif [14]. Conversely, the 4-substituted compound creates two-dimensional layers through dimeric N-H···O interactions, producing a more compact layered structure [9]. This difference in hydrogen bonding topology significantly affects physical properties such as solubility, thermal stability, and mechanical characteristics.

The electronic influence of nitrogen position manifests in the coordination behavior and biological activity profiles of these compounds. The para-substituted analog typically exhibits enhanced Lewis basicity and coordination affinity due to more effective π-electron communication between the pyridine nitrogen and semicarbazone moiety [14]. This enhanced electronic communication translates to increased stability in metal complexes and potentially different biological target interactions.

Table 5: Structural Comparison with 3-Acetylpyridine Analog

Parameter3-Acetylpyridine Semicarbazone4-Acetylpyridine Semicarbazone
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
Molecular Planarity (RMSD Å)0.0580.039
Dihedral Angle (°)9.1(2)2.6(1)
C=O Bond Length (Å)1.243(3)1.239(2)
C=N Bond Length (Å)1.281(3)1.275(2)
Hydrogen Bond PatternN-H···O chainsN-H···O dimers
Packing MotifHerringboneLayered

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.08546096 g/mol

Monoisotopic Mass

178.08546096 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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